![molecular formula C16H12ClNO2 B2576838 Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate CAS No. 37041-30-8](/img/structure/B2576838.png)
Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate
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Description
Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is a derivative of benzoquinoline, which is a heterocyclic compound that has been extensively studied for its biological and pharmacological properties. In
Scientific Research Applications
Synthesis and Biological Activities
Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate has been utilized in the synthesis of structurally novel quinoline derivatives. For instance, in the synthesis of 2,4-bis(benzofuran-2-yl)quinoline- and 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids, this compound plays a crucial role. These synthesized compounds have shown significant anti-tubercular and anti-bacterial activities, indicating their potential in medical research and applications (Li et al., 2019).
Potential in Liquid Crystal Displays
Research has explored the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates using this compound. These new dyes exhibit promising characteristics for potential application in liquid crystal displays, highlighting their significance in materials science and technology (Bojinov & Grabchev, 2003).
Regioselective Synthesis
The compound has been utilized in regioselective synthesis processes. For example, it's used in the transformation of poly-halo-quinoline-3-carboxylates into various substituted quinoline derivatives under mild conditions. This application is vital in the field of organic chemistry, particularly in the synthesis of complex molecules (Zhao & Zhou, 2010).
properties
IUPAC Name |
ethyl 4-chlorobenzo[h]quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-2-20-16(19)13-9-18-15-11-6-4-3-5-10(11)7-8-12(15)14(13)17/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVDIUPLVZVEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641355 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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